BenchChemオンラインストアへようこそ!

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide

Medicinal Chemistry SAR Studies Lead Optimization

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide (IUPAC: 2-(1H-indol-3-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide; molecular formula C₁₄H₁₃N₃O₄S; MW 319.34 g/mol) is a heterocyclic sulfonylacetamide that couples an unsubstituted 1H-indole-3-sulfonyl moiety with a 5-methylisoxazol-3-yl acetamide group. The compound belongs to the indole-3-sulfonylacetamide class, which has been explored extensively as positive allosteric modulator (PAM) scaffolds for the muscarinic acetylcholine M1 receptor.

Molecular Formula C14H13N3O4S
Molecular Weight 319.34
CAS No. 850932-37-5
Cat. No. B2393508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide
CAS850932-37-5
Molecular FormulaC14H13N3O4S
Molecular Weight319.34
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C14H13N3O4S/c1-9-6-13(17-21-9)16-14(18)8-22(19,20)12-7-15-11-5-3-2-4-10(11)12/h2-7,15H,8H2,1H3,(H,16,17,18)
InChIKeyRAGSAQFNBQGCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide (CAS 850932-37-5): A Key Indole-Isoxazole Sulfonylacetamide Building Block for Medicinal Chemistry Procurement


N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide (IUPAC: 2-(1H-indol-3-ylsulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide; molecular formula C₁₄H₁₃N₃O₄S; MW 319.34 g/mol) is a heterocyclic sulfonylacetamide that couples an unsubstituted 1H-indole-3-sulfonyl moiety with a 5-methylisoxazol-3-yl acetamide group . The compound belongs to the indole-3-sulfonylacetamide class, which has been explored extensively as positive allosteric modulator (PAM) scaffolds for the muscarinic acetylcholine M1 receptor [1]. Unlike its N1-benzyl-substituted congeners, this compound retains a free NH at the indole 1-position, making it a strategic intermediate for late-stage diversification rather than a terminal bioactive ligand.

Why N1-Substituted M1 PAM Analogs Cannot Replace N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide in SAR and Derivatization Workflows


The closest in-class compounds—VU0366968 (2-[1-(3-chlorobenzyl)indol-3-yl]sulfonyl-N-(5-methylisoxazol-3-yl)acetamide, EC₅₀ 5.82 μM at rat M1), VU0366971 (2-(1-m-anisylindol-3-yl)sulfonyl isomer, EC₅₀ 6.54 μM), and VU0404010 (N1-pyrazolylbenzyl analog, EC₅₀ 2.19 μM)—all possess N1-benzyl or N1-heteroarylmethyl substituents that are critical for M1 PAM efficacy [1][2]. Attempting to use these N1-substituted analogs as sourcing substitutes for N-(5-methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide fails in scenarios requiring a deprotected indole NH for subsequent alkylation, acylation, or sulfonylation. The free NH of the target compound serves as a synthetic handle that enables divergent access to entire chemical series, a role that pre-functionalized analogs cannot fulfill [2]. Furthermore, the unsubstituted scaffold provides a clean baseline for structure–activity relationship (SAR) studies where incremental N1 modifications are systematically evaluated.

Quantitative Differentiation Evidence for N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide vs. N1-Substituted M1 PAM Analogs


Free Indole NH vs. N1-Benzyl Substitution: Synthetic Versatility Advantage

N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide possesses a free indole NH at position 1, whereas all M1 PAM-active analogs in this chemical series bear an N1-benzyl or N1-heteroarylmethyl substituent. In the US patent US 2013/0210773 A1, the generic Markush formula requires R₁ to be selected from optionally substituted alkyl, cycloalkyl, heterocycloalkyl, aryl, or heteroaryl, and the exemplified active compounds all carry N1 substituents [1]. The target compound is the only member of this series that retains the unsubstituted indole NH, providing a single-point diversification handle for parallel library synthesis, late-stage functionalization, or prodrug strategies [1].

Medicinal Chemistry SAR Studies Lead Optimization

M1 PAM Potency: Target Compound as Inactive or Low-Activity Baseline vs. N1-Substituted Analogs

The N1-benzyl-substituted indole-3-sulfonylacetamides function as M1 muscarinic receptor positive allosteric modulators (PAMs), with EC₅₀ values ranging from 2.19 μM (VU0404010) to 6.54 μM (VU0366971) in rat M1 receptor calcium mobilization assays in CHO cells [1][2][3]. The N1-unsubstituted target compound (N-(5-methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide) lacks this critical N1 substitution. Based on the structure–activity relationship established in the patent and BindingDB data, where N1 substitution is a prerequisite for M1 PAM activity, the target compound is expected to be inactive or exhibit substantially reduced M1 PAM activity [4]. This is a direct structural inference: the absence of the N1-aralkyl group eliminates the key pharmacophoric element required for allosteric modulation at M1.

M1 Muscarinic Receptor Allosteric Modulation Neuroscience

Molecular Properties: Drug-Like Physicochemical Profile Supporting Fragment and Lead-Like Procurement

The target compound has a molecular weight of 319.34 g/mol and calculated logP of approximately 1.29, with 5 hydrogen bond acceptors, 2 hydrogen bond donors, and a topological polar surface area of 90.65 Ų, satisfying Lipinski's Rule of Five with zero violations . Compared to N1-benzyl-substituted analogs, which have molecular weights exceeding 440 g/mol (e.g., VU0366968 MW ≈ 443.9; VU0404010 MW ≈ 519.6 as TFA salt), the target compound is significantly smaller and more fragment-like [1][2]. This lower molecular complexity positions it as a rule-of-three compliant fragment suitable for fragment-based screening or as a minimalist core for lead optimization.

Fragment-Based Drug Discovery Physicochemical Profiling Lead-Like Properties

Indole-3-sulfonamide Scaffold: Carbonic Anhydrase Inhibition Potential Differentiated from M1 PAM Series

Indole-3-sulfonamide hybrids have been reported as selective inhibitors of human carbonic anhydrase isoforms hCA I, II, IX, and XII, with some compounds exhibiting nanomolar Kᵢ values [1][2]. The indole-3-sulfonyl moiety in the target compound is structurally analogous to the sulfonamide zinc-binding group (ZBG) present in known carbonic anhydrase inhibitors. Although direct experimental carbonic anhydrase inhibition data for N-(5-methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide specifically have not been published, the sulfonylacetamide linkage differs from the primary sulfonamide (–SO₂NH₂) typically required for optimal zinc coordination, suggesting potential but attenuated CA inhibitory activity relative to primary sulfonamide-containing indole-3-sulfonamides [3]. This distinguishes the target compound from both the M1 PAM series (which lacks CA activity) and primary sulfonamide CA inhibitors.

Carbonic Anhydrase Inhibition Anticancer Research Sulfonamide Pharmacology

Purity and Availability Specification: 95%+ Purity with Explicit Research-Use-Only Designation

The compound is commercially supplied at ≥95% purity with a catalog designation specifically for research and development use only . While many vendors list indole sulfonylacetamide derivatives, the target compound (CAS 850932-37-5) is explicitly documented with its IUPAC name (2-(1H-indole-3-sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide), SMILES (CC1=CC(NC(=O)CS(=O)(=O)C2=CNC3=C2C=CC=C3)=NO1), and molecular formula (C₁₄H₁₃N₃O₄S), ensuring unambiguous identity confirmation during procurement . In contrast, several N1-substituted analogs (e.g., VU0366968, VU0366971) are available only through specialized screening collections or custom synthesis, limiting routine procurement accessibility.

Chemical Procurement Quality Control Research Reagent Sourcing

Recommended Procurement Scenarios for N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide Based on Product-Specific Evidence


Medicinal Chemistry: Late-Stage Diversification for M1 PAM Lead Optimization

Procure N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide as the core scaffold when the experimental objective is to systematically explore N1 substituent effects on M1 PAM potency, selectivity, and pharmacokinetic properties. The free indole NH enables parallel alkylation, reductive amination, or Buchwald–Hartwig coupling to generate focused libraries. Use N1-substituted analogs (VU0366968, VU0366971, VU0404010; EC₅₀ 2.19–6.54 μM at rat M1) as positive controls and potency benchmarks [1]. This scenario is directly supported by the SAR framework disclosed in US Patent 2013/0210773 A1, where N1 substitution is a critical variable for M1 PAM activity [1].

Fragment-Based Drug Discovery: Rule-of-Three-Compliant Core for M1 Receptor and Carbonic Anhydrase Programs

The target compound (MW 319.34, AlogP ~1.29, tPSA 90.65 Ų, zero Ro5 violations) approaches fragment-like physicochemical criteria (MW slightly above 300 Da threshold) . Use as a starting fragment for structure-guided optimization targeting either the M1 muscarinic allosteric site (via N1 elaboration) or carbonic anhydrase isoforms (via sulfonamide modification to primary sulfonamide) [2]. The dual-scaffold character permits a single procurement to support multiple target programs, unlike N1-substituted M1 PAMs that are restricted to muscarinic receptor applications.

Synthetic Methodology Development: Sulfonamide Coupling and Indole N1-Functionalization Protocols

The compound serves as a well-defined substrate for developing and optimizing synthetic methods involving indole N1-alkylation, sulfonamide acylation, or oxidation state manipulation. The commercial availability at ≥95% purity with complete IUPAC and SMILES documentation ensures reproducibility in methodological studies. Its moderate molecular complexity (C₁₄H₁₃N₃O₄S) and functional group density (sulfone, acetamide, isoxazole, free indole NH) provide multiple reactive handles for reaction optimization.

Carbonic Anhydrase Inhibitor Lead Generation: Sulfonamide Scaffold Evaluation

Deploy the compound as a starting point for developing indole-3-sulfonamide-based carbonic anhydrase inhibitors, building on literature precedent that indole-3-sulfonamide-heteroaryl hybrids inhibit hCA isoforms I, II, IX, and XII [2]. The secondary sulfonamide (sulfonylacetamide) linkage presents an opportunity to evaluate the impact of sulfonamide N-substitution on zinc-binding affinity and isoform selectivity. This application space is distinct from and complementary to M1 PAM programs.

Quote Request

Request a Quote for N-(5-Methylisoxazole-3-yl)-(1H-indole-3-yl)sulfonylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.